molecular formula C6H13N3O B8465519 1-(4-Aminopiperazin-1-yl)ethanone

1-(4-Aminopiperazin-1-yl)ethanone

Cat. No.: B8465519
M. Wt: 143.19 g/mol
InChI Key: FPZJSJKOSMQZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperazin-1-yl)ethanone is a piperazine derivative featuring an acetyl group (ethanone) and an amine substituent on the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, including antimicrobial, antiparasitic, and central nervous system (CNS)-related activities .

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-(4-aminopiperazin-1-yl)ethanone

InChI

InChI=1S/C6H13N3O/c1-6(10)8-2-4-9(7)5-3-8/h2-5,7H2,1H3

InChI Key

FPZJSJKOSMQZOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
1-(4-Aminopiperazin-1-yl)ethanone - Acetyl group at position 1
- Amino group at position 4 of piperazine
Potential for hydrogen bonding due to amine; moderate lipophilicity N/A
UDO () - Trifluoromethylphenyl, pyridin-3-yl, and chlorophenyl groups Non-azolic CYP51 inhibitor; anti-T. cruzi activity similar to posaconazole
MK47 (RTC536) () - Trifluoromethylphenyl and thiophen-2-yl groups Synthesized via HOBt/TBTU coupling; high yield (82%)
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethanone () - Aminomethylphenyl group on piperazine Enhanced bioavailability due to polar aminomethyl group; MDL: MFCD11135267
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone () - 3-Aminopropyl chain on piperazine Flexible alkyl chain may improve CNS penetration; CAS: 141516-24-7

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in UDO) enhance metabolic stability and target binding .
  • Amino/Alkylamino Substituents (e.g., aminopropyl in ) improve solubility and pharmacokinetics .
  • Aromatic Moieties (e.g., pyridine in UDO) contribute to π-π stacking interactions in enzyme inhibition .

Pharmacological Activities

Antiparasitic Activity
  • UDO and UDD (): Exhibit IC₅₀ values comparable to posaconazole against Trypanosoma cruzi, likely due to CYP51 inhibition .
  • This compound: No direct data, but the amino group may enhance binding to parasitic enzymes via hydrogen bonding.
Acetylcholinesterase (AChE) Inhibition
Antibacterial/Antioxidant Activity
  • Schiff bases derived from ethanone-piperazine hybrids (): Showed moderate activity against E. coli and Salmonella Typhi, with DPPH radical scavenging IC₅₀ values ranging from 25–50 μM .

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